molecular formula C16H30N2O2 B6286281 Photo-Palmitic acid CAS No. 2100292-41-7

Photo-Palmitic acid

Cat. No. B6286281
CAS RN: 2100292-41-7
M. Wt: 282.42 g/mol
InChI Key: JIEJPTHNTCZRGW-UHFFFAOYSA-N
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Description

Photo-Palmitic acid is a bifunctional, long, and fatty acid-like cross-linker suitable for the conjugation of nucleophiles, like amines, with azides or any other functional groups for click chemistry . This linker bears a diazirin ring, which will dismiss N2 under illumination with UV light . The remaining carbene will undergo spontaneous insertion and addition reaction with any neighboring molecule and irreversibly form a covalent bond .


Synthesis Analysis

Palmitic acid is the first fatty acid produced during lipogenesis (fatty acid synthesis) and from which longer fatty acids can be produced . Palmitate negatively feeds back on acetyl-CoA carboxylase (ACC) which is responsible for converting acetyl-ACP to malonyl-ACP on the growing acyl chain, thus preventing further palmitate generation .


Molecular Structure Analysis

The molecular formula of Palmitic acid is C16H32O2 . It is a common saturated fatty acid found in animals and plants . It is a white solid that melts at 63.1°C .


Chemical Reactions Analysis

In a study, it was discovered that Palmitic acid could induce apoptosis of hOSCC cells by upregulating the Bax/Bcl-2 ratio and the expression of Cysteine aspartate-directed proteases-3 (caspase-3) .


Physical And Chemical Properties Analysis

Palmitic acid is a 16-carbon long-chain saturated fatty acid with the molecular formula C16H32O2 . It is the most common saturated fatty acid found in animals, plants, and microorganisms . Its chemical formula is CH3(CH2)14COOH .

Scientific Research Applications

Photo-Palmitic acid has a wide range of applications in scientific research. It is used in the synthesis of surfactants, emulsifiers, and lubricants. It is also used in the synthesis of polymers and other materials. This compound is also used in the study of lipid metabolism and in the study of cell membrane structure and function.

Mechanism of Action

Target of Action

Palmitic acid (PA) is the most common saturated fatty acid in humans, accounting for 20–30% of total fatty acids in the human body . It mediates palmitoylation through its conversion into palmitoyl coenzyme A . The primary targets of PA are proteins that undergo palmitoylation, a process that affects many proteins . One such target is the plant homeodomain finger protein 2 (PHF2), which is palmitoylated by the zinc finger DHHC-type palmitoyltransferase 23 (ZDHHC23) . PHF2 functions as a tumor suppressor by acting as an E3 ubiquitin ligase of sterol regulatory element-binding protein 1c (SREBP1c), a master transcription factor of lipogenesis .

Mode of Action

The reversible thioester linkage of palmitic acid on cysteines, known as protein S-palmitoylation, facilitates the membrane association and proper subcellular localization of proteins . In the case of PHF2, ZDHHC23 mediates its palmitoylation, subsequently enhancing ubiquitin-dependent degradation of PHF2 . This process directly destabilizes SREBP1c and reduces SREBP1c-dependent lipogenesis .

Biochemical Pathways

Palmitic acid plays a crucial role in lipid metabolism. It acts as a molecular checkpoint of lipid reprogramming in HepG2 and Hep3B cells . The increase of free saturated fatty acids such as palmitic acid produces a metabolic inflammatory response in astrocytes generally associated with damaging mechanisms such as oxidative stress, endoplasmic reticulum stress, and autophagic defects .

Pharmacokinetics

Palmitic acid can be provided in the diet or synthesized endogenously from other fatty acids, carbohydrates, and amino acids . It represents 20–30% of total fatty acids in membrane phospholipids and adipose triacylglycerols . .

Result of Action

The palmitoylation of PHF2 enhances the ubiquitin-dependent degradation of PHF2 . This process directly destabilizes SREBP1c and reduces SREBP1c-dependent lipogenesis . Notably, SREBP1c increases free fatty acids in hepatocellular carcinoma (HCC) cells, and the consequent PA induction triggers the PHF2/SREBP1c axis .

Action Environment

The action of palmitic acid can be influenced by environmental factors such as diet and lifestyle. For instance, an excessive intake of carbohydrates, particularly mono and disaccharides, and a sedentary lifestyle can disrupt the mechanisms to maintain a steady state of PA concentration, leading to an overaccumulation of tissue PA resulting in dyslipidemia, hyperglycemia, increased ectopic fat accumulation, and increased inflammatory tone via toll-like receptor 4 . Therefore, levels of dietary PA should be carefully monitored in patients with HCC .

Advantages and Limitations for Lab Experiments

One of the advantages of Photo-Palmitic acid is that it is easily synthesized in the laboratory and is widely available. This makes it an ideal compound for use in scientific research. However, it is important to note that this compound is a relatively unstable compound and can be easily degraded by light, heat, and oxygen.

Future Directions

There are a number of possible future directions for research on Photo-Palmitic acid. These include further research into its anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, further research into the role of this compound in lipid metabolism and gene expression regulation could provide valuable insight into the biochemical and physiological effects of this compound. Additionally, further research into the synthesis of this compound and its use in the synthesis of polymers and other materials could provide valuable insights into the use of this compound in scientific research. Finally, further research into the stability of this compound and its degradation by light, heat, and oxygen could provide valuable insights into the use of this compound in laboratory experiments.

Synthesis Methods

Photo-Palmitic acid can be synthesized in the laboratory using a variety of methods. The most common method is the Wittig reaction in which a Wittig reagent is used to form a carbanion which is then reacted with a carboxylic acid to form this compound. Other methods of synthesis include the use of Grignard reagents and the use of catalytic hydrogenation.

Safety and Hazards

When handling Palmitic acid, it is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin and eyes, do not breathe dust, do not breathe mist/vapors/spray, and do not ingest .

properties

IUPAC Name

9-(3-hexyldiazirin-3-yl)nonanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-2-3-4-10-13-16(17-18-16)14-11-8-6-5-7-9-12-15(19)20/h2-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEJPTHNTCZRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(N=N1)CCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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